molecular formula C8HBr4NO2 B147480 3,4,5,6-Tetrabromophthalimide CAS No. 24407-32-7

3,4,5,6-Tetrabromophthalimide

Cat. No.: B147480
CAS No.: 24407-32-7
M. Wt: 462.71 g/mol
InChI Key: QRFTXHFUNIFHST-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrabromophthalimide is a halogenated derivative of phthalimide, characterized by the presence of four bromine atoms attached to the aromatic ring. This compound has the molecular formula C8HBr4NO2 and a molecular weight of 462.71 g/mol . It is known for its high thermal stability and is often used in various industrial applications.

Scientific Research Applications

3,4,5,6-Tetrabromophthalimide has several scientific research applications:

Safety and Hazards

3,4,5,6-Tetrabromophthalimide has low toxicity by ingestion, inhalation, and skin contact. It is a mild eye irritant .

Preparation Methods

The synthesis of 3,4,5,6-Tetrabromophthalimide typically involves the bromination of phthalimide. The reaction is carried out by treating phthalimide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours until the desired product is formed . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3,4,5,6-Tetrabromophthalimide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3,4,5,6-Tetrabromophthalimide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high bromine content, which imparts specific chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

4,5,6,7-tetrabromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFTXHFUNIFHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBr4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179160
Record name 3,4,5,6-Tetrabromophthalimide
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Molecular Weight

462.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24407-32-7
Record name 3,4,5,6-Tetrabromophthalimide
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Record name 3,4,5,6-Tetrabromophthalimide
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Record name MLS002695219
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Record name 3,4,5,6-Tetrabromophthalimide
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Record name 3,4,5,6-tetrabromophthalimide
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Synthesis routes and methods

Procedure details

3,4,5,6-Tetrabromophthalic anhydride (100 grams; 0.217 mole) was charged into a glass reaction vessel. Concentrated ammonium hydroxide (300 ml) was incrementally added at room temperature with stirring. After the addition was completed the reaction slurry was heated with stirring for a period of about 2 hours resulting in the evaporation of most of the water present and leaving a yellow powder. The powder was further dried in a forced air oven and was then recrystallized from benzyl alcohol. The crystalline product was then washed with acetone, filtered and dried to yield the desired product 3,4,5,6-tetrabromophthalimide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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